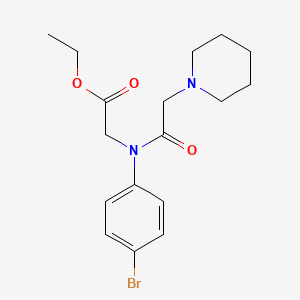

Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate

Beschreibung

Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate is a bromophenyl-containing acetamide derivative characterized by a piperidinyl substituent and an ethyl ester moiety. The 4-bromophenyl group is a common pharmacophore in drug design due to its electron-withdrawing properties and role in enhancing binding affinity . The piperidinyl group may confer improved solubility or modulate steric and electronic interactions compared to other heterocycles like thiophene or thiazole .

Eigenschaften

Molekularformel |

C17H23BrN2O3 |

|---|---|

Molekulargewicht |

383.3 g/mol |

IUPAC-Name |

ethyl 2-(4-bromo-N-(2-piperidin-1-ylacetyl)anilino)acetate |

InChI |

InChI=1S/C17H23BrN2O3/c1-2-23-17(22)13-20(15-8-6-14(18)7-9-15)16(21)12-19-10-4-3-5-11-19/h6-9H,2-5,10-13H2,1H3 |

InChI-Schlüssel |

AROMYYODDMPXQV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate typically involves the following steps:

Formation of the Amide Bond: The reaction between 4-bromoaniline and ethyl 2-bromoacetate in the presence of a base such as triethylamine to form the intermediate ethyl 2-(4-bromophenylamino)acetate.

Introduction of the Piperidine Ring: The intermediate is then reacted with piperidine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können auf die Bromphenylgruppe abzielen und diese möglicherweise in eine Phenylgruppe umwandeln.

Substitution: Das Bromatom am Phenylring kann durch verschiedene Nukleophile wie Amine oder Thiole substituiert werden, um eine Vielzahl von Derivaten zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Palladium auf Aktivkohle verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid oder Kaliumthiolat.

Hauptprodukte

Oxidation: N-Oxid-Derivate.

Reduktion: Phenyl-Derivate.

Substitution: Verschiedene substituierte Phenyl-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(N-(4-Bromphenyl)-2-(Piperidin-1-yl)acetamido)acetat hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Piperidinring und die Bromphenylgruppe sind wahrscheinlich wichtige funktionelle Gruppen, die an diesen Wechselwirkungen beteiligt sind.

Wirkmechanismus

The mechanism of action of Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and bromophenyl group are likely key functional groups involved in these interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Heterocyclic Substituents : The piperidinyl group in the target compound may offer enhanced solubility compared to thiophene (in ) or thiazole (in ), which are more lipophilic. Piperidine’s basicity could also influence pharmacokinetics, such as membrane permeability .

- Biological Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide () exhibits antimycobacterial activity, suggesting that the target compound’s piperidinyl group could similarly modulate activity against microbial targets.

Physicochemical Properties

- Melting Points: Analogs like N-(tert-butyl)-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-pyrenyl)acetamide () melt at 202–205°C, while anthrylmethyl derivatives () melt at 150°C. The target compound’s melting point likely depends on crystallinity influenced by the piperidinyl group.

- Solubility : Piperidine’s basicity may improve aqueous solubility compared to thiophene () or thiazole () analogs, which are more hydrophobic.

Biologische Aktivität

Ethyl 2-(N-(4-bromophenyl)-2-(piperidin-1-yl)acetamido)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- CAS Number : 332128-44-6

- Molecular Formula : C15H22BrN3O2

- Molecular Weight : 356.25 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects in cancer therapy, neuroprotection, and anti-inflammatory responses.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | FaDu | 12.5 |

| Reference Drug (Bleomycin) | FaDu | 15.0 |

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective capabilities. In vitro assays demonstrated that it can enhance cell viability in neuronal cell lines subjected to oxidative stress. The protective mechanism is believed to involve the modulation of signaling pathways associated with neuronal survival.

| Study | Cell Line | Treatment Concentration (µM) | Viability Increase (%) |

|---|---|---|---|

| Neuroprotection Assay | HT-22 (mouse hippocampal cells) | 10 | +35% |

| Control | N/A | N/A | +5% |

3. Anti-inflammatory Properties

This compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells. This suggests its potential application in treating neuroinflammatory conditions.

| Cytokine | Baseline Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| NO | 200 | 90 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors and enzymes involved in cell signaling pathways related to apoptosis and inflammation.

Case Study 1: Anticancer Screening

A study conducted by researchers at the University of Bath synthesized several analogues of piperidine derivatives, including the compound . The most active derivatives were evaluated for their anticancer activity using a panel of cancer cell lines and exhibited IC50 values ranging from 5 µM to over 20 µM depending on the specific structure and substituents .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a separate study focusing on Alzheimer's disease models, compounds similar to this compound were evaluated for their ability to inhibit amyloid-beta aggregation and promote neuronal survival. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.